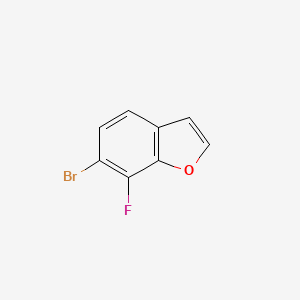

6-Bromo-7-fluorobenzofuran

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-bromo-7-fluoro-1-benzofuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrFO/c9-6-2-1-5-3-4-11-8(5)7(6)10/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDNFNBKKCMLAML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=C1C=CO2)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 6-Bromo-7-fluorobenzofuran

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a proposed synthetic route and detailed characterization of the novel heterocyclic compound, 6-Bromo-7-fluorobenzofuran. Benzofuran derivatives are a cornerstone in medicinal chemistry, exhibiting a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The strategic incorporation of halogen atoms, such as bromine and fluorine, can significantly modulate the pharmacokinetic and pharmacodynamic properties of these scaffolds. This document outlines a plausible and efficient synthetic pathway, detailed purification protocols, and a thorough characterization cascade for this compound, offering valuable insights for researchers engaged in the discovery and development of new therapeutic agents.

Introduction: The Significance of Halogenated Benzofurans

The benzofuran nucleus is a privileged scaffold in drug discovery, forming the core of numerous natural products and synthetic pharmaceuticals.[1][4] Its rigid, planar structure and ability to participate in various intermolecular interactions make it an attractive template for designing enzyme inhibitors and receptor modulators. The introduction of halogen atoms onto the benzofuran ring system is a well-established strategy in medicinal chemistry to enhance biological activity, improve metabolic stability, and fine-tune physicochemical properties such as lipophilicity.

This guide focuses on the synthesis and characterization of this compound, a novel derivative with potential applications in drug discovery programs. The presence of both bromine and fluorine atoms on the benzene ring is anticipated to confer unique electronic and steric properties, potentially leading to novel biological activities.

Proposed Synthesis of this compound

Retrosynthetic Analysis

A plausible retrosynthetic analysis of this compound points towards a key intramolecular cyclization of a suitably substituted phenol. This common and effective strategy is widely employed in the synthesis of benzofuran derivatives.

Caption: Retrosynthetic pathway for this compound.

Step-by-Step Synthetic Protocol

Step 1: Synthesis of 1-Bromo-2-(2,2-dimethoxyethoxy)-3-fluorobenzene

This initial step involves a Williamson ether synthesis to couple the phenolic starting material with a protected acetaldehyde equivalent.

-

Reaction Scheme:

-

2-Bromo-3-fluorophenol reacts with 2-bromoacetaldehyde dimethyl acetal in the presence of a base.

-

-

Detailed Protocol:

-

To a solution of 2-Bromo-3-fluorophenol (1 equivalent) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (1.5 equivalents).

-

Stir the mixture at room temperature for 30 minutes.

-

Add 2-bromoacetaldehyde dimethyl acetal (1.2 equivalents) dropwise to the reaction mixture.

-

Heat the reaction to 80 °C and stir for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction to room temperature and pour it into ice-cold water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.[7]

-

Step 2: Synthesis of this compound via Intramolecular Cyclization

The final step involves an acid-catalyzed cyclization to form the benzofuran ring.

-

Reaction Scheme:

-

The protected aldehyde is deprotected in situ and undergoes cyclization.

-

-

Detailed Protocol:

-

Dissolve the purified 1-Bromo-2-(2,2-dimethoxyethoxy)-3-fluorobenzene (1 equivalent) in a suitable solvent such as toluene.

-

Add a strong acid catalyst, for example, polyphosphoric acid (PPA) or a Lewis acid like boron trifluoride etherate.

-

Heat the mixture to reflux (typically 110-120 °C) and monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture and carefully quench with a saturated sodium bicarbonate solution.

-

Extract the product with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield the crude this compound.

-

Purification of this compound

Purification of the final compound is crucial to obtain a sample of high purity suitable for analytical characterization and biological screening. A combination of column chromatography and recrystallization is recommended.

Column Chromatography

-

Principle: This technique separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) and solubility in a mobile phase.[7][8]

-

Protocol:

-

Prepare a silica gel column using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes). The optimal solvent system should be determined by TLC analysis.

-

Dissolve the crude product in a minimal amount of dichloromethane and load it onto the column.

-

Elute the column with the chosen solvent system, collecting fractions.

-

Analyze the fractions by TLC to identify those containing the pure product.

-

Combine the pure fractions and evaporate the solvent.

-

Recrystallization

-

Principle: Recrystallization is a powerful technique for purifying solid organic compounds by dissolving the impure solid in a hot solvent and allowing it to cool, whereupon the pure compound crystallizes out, leaving impurities in the solution.[9][10][11][12]

-

Protocol:

-

Select a suitable solvent or solvent pair in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.[13]

-

Dissolve the partially purified product from column chromatography in a minimal amount of the hot solvent.

-

If the solution is colored, treatment with activated charcoal may be necessary to remove colored impurities.[9]

-

Filter the hot solution to remove any insoluble impurities.

-

Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

-

Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.[11]

-

Characterization of this compound

A comprehensive characterization is essential to confirm the structure and purity of the synthesized this compound. The following analytical techniques are recommended.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of atomic nuclei.

-

¹H NMR (Proton NMR): Expected chemical shifts and coupling constants for the aromatic and furan protons will be indicative of the substitution pattern.

-

¹³C NMR (Carbon NMR): The number of signals and their chemical shifts will confirm the carbon framework of the molecule.

-

¹⁹F NMR (Fluorine NMR): A single resonance is expected, and its coupling to adjacent protons can further confirm the structure.

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons in the range of 7.0-8.0 ppm with characteristic coupling patterns. Furan ring protons with distinct chemical shifts. |

| ¹³C NMR | Signals corresponding to the eight carbon atoms of the benzofuran core, with chemical shifts influenced by the bromine and fluorine substituents. |

| ¹⁹F NMR | A singlet or a multiplet depending on the coupling with neighboring protons. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound.

-

High-Resolution Mass Spectrometry (HRMS): This will provide the exact mass of the molecule, allowing for the determination of its elemental formula (C₈H₄BrFO). The isotopic pattern of bromine (approximately 1:1 ratio of ⁷⁹Br and ⁸¹Br) will be a key diagnostic feature.

| Technique | Expected m/z Value |

| HRMS (ESI+) | [M+H]⁺ corresponding to the calculated exact mass of C₈H₅BrFO⁺. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

-

Expected Absorptions: Characteristic peaks for C-H aromatic stretching, C=C aromatic stretching, and C-O-C ether stretching of the furan ring are expected. The C-Br and C-F stretching frequencies will also be present in the fingerprint region.

| Functional Group | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | 3100 - 3000 |

| Aromatic C=C Stretch | 1600 - 1450 |

| C-O-C Stretch (furan) | 1250 - 1050 |

| C-F Stretch | 1100 - 1000 |

| C-Br Stretch | 700 - 500 |

Experimental Workflow and Data Integration

The successful synthesis and characterization of this compound rely on a logical and integrated workflow.

Caption: Integrated workflow for the synthesis, purification, and characterization of this compound.

Conclusion

This technical guide presents a detailed and scientifically grounded approach to the synthesis and characterization of this compound. By leveraging established synthetic methodologies and a comprehensive suite of analytical techniques, researchers can confidently produce and validate this novel compound. The insights provided herein are intended to facilitate the exploration of halogenated benzofurans as promising scaffolds in the ongoing quest for new and effective therapeutic agents. The potential for this and similar molecules in various fields, from pharmaceuticals to agrochemicals, underscores the importance of developing robust synthetic and analytical protocols.[14]

References

-

Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. PMC - NIH. [Link]

-

Green Synthetic Strategies and Medicinal Applications of Benzofuran: A Review. Atlantis Press. [Link]

-

A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. [Link]

-

Recrystallization. University of California, Los Angeles. [Link]

-

Breakthrough in Benzofuran Synthesis: New method enables complex molecule creation. Phys.org. [Link]

-

Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. MDPI. [Link]

-

Benzofuran ring system in various pharmaceutical drug structures. World Journal of Pharmaceutical Research. [Link]

-

Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research. [Link]

-

Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. [Link]

-

Recrystallization. University of Colorado Boulder. [Link]

-

Recrystallization. University of Wisconsin-Madison. [Link]

-

Recrystallization. University of New Hampshire. [Link]

-

Recrystallization (chemistry). Wikipedia. [Link]

-

Column Chromatography. University of Colorado Boulder, Department of Chemistry. [Link]

-

Column Chromatography. Magritek. [Link]

Sources

- 1. atlantis-press.com [atlantis-press.com]

- 2. mdpi.com [mdpi.com]

- 3. Benzofuran ring system in various pharmaceutical drug structures. [wisdomlib.org]

- 4. Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. jocpr.com [jocpr.com]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. magritek.com [magritek.com]

- 9. Recrystallization [sites.pitt.edu]

- 10. mt.com [mt.com]

- 11. web.mnstate.edu [web.mnstate.edu]

- 12. Recrystallization (chemistry) - Wikipedia [en.wikipedia.org]

- 13. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 14. feedstuffs.com [feedstuffs.com]

6-Bromo-7-fluorobenzofuran chemical properties and reactivity

An In-depth Technical Guide to 6-Bromo-7-fluorobenzofuran: Properties, Synthesis, and Reactivity

Introduction

This compound is a halogenated heterocyclic compound of significant interest to the fields of medicinal chemistry and materials science. As a substituted benzofuran, it belongs to a class of scaffolds known to be prevalent in a wide array of biologically active molecules and clinically approved drugs. The strategic placement of bromine and fluorine atoms on the benzene ring imparts unique electronic properties and provides distinct vectors for chemical modification.

The fluorine atom, owing to its high electronegativity and small size, can enhance metabolic stability, membrane permeability, and binding affinity of a molecule to its biological target.[1] The bromine atom, in contrast, serves as a versatile synthetic handle, primarily for transition metal-catalyzed cross-coupling reactions, allowing for the construction of complex molecular architectures.

This guide provides a comprehensive overview of this compound for researchers, scientists, and drug development professionals. It covers its core chemical properties, proposes a logical synthesis pathway, and offers a detailed exploration of its reactivity, with a focus on powerful synthetic transformations such as the Suzuki-Miyaura, Heck, and Sonogashira cross-coupling reactions. The causality behind experimental choices and mechanistic principles is emphasized throughout to provide actionable, field-proven insights.

Physicochemical Properties and Safety Data

The fundamental properties of this compound are summarized below. It is imperative to handle this compound in accordance with standard laboratory safety procedures, utilizing appropriate personal protective equipment (PPE), as it is classified as an irritant.

| Property | Value | Reference(s) |

| CAS Number | 286836-05-3 | [2][3] |

| Molecular Formula | C₈H₄BrFO | [2][3] |

| Molecular Weight | 215.02 g/mol | [3] |

| Physical Form | Solid, semi-solid, or liquid | [2] |

| Purity | Typically ≥97% | [2] |

| Storage | Sealed in dry, 2-8°C | [2] |

| InChI Key | RJUUDARDDHZUAB-UHFFFAOYSA-N | [2] |

| Hazard Statements | H315 (Causes skin irritation) | [2] |

| H319 (Causes serious eye irritation) | [2] | |

| H335 (May cause respiratory irritation) | [2] | |

| GHS Pictogram | GHS07 (Exclamation mark) | [2] |

Proposed Synthesis Pathway

The proposed synthesis begins with a Williamson ether synthesis between 2-bromo-3-fluorophenol and a protected bromoacetaldehyde equivalent, followed by an acid-catalyzed intramolecular cyclization (cyclodehydration) to form the furan ring.

Sources

An In-depth Technical Guide to 6-Bromo-7-fluorobenzofuran (CAS 1427363-07-2): Synthesis and Potential Applications

This technical guide provides a comprehensive overview of 6-Bromo-7-fluorobenzofuran, a halogenated heterocyclic compound with potential applications in medicinal chemistry and materials science. While specific experimental data for this compound is limited in publicly accessible literature, this document synthesizes established synthetic methodologies for related benzofuran derivatives and explores potential biological activities based on the known pharmacology of the benzofuran scaffold. This guide is intended for researchers, scientists, and drug development professionals interested in the synthesis and potential applications of novel benzofuran derivatives.

Introduction to this compound

This compound (CAS: 1427363-07-2) is a substituted benzofuran with the molecular formula C₈H₄BrFO and a molecular weight of 215.02 g/mol .[1][2] The benzofuran moiety is a privileged scaffold in drug discovery, appearing in numerous biologically active natural products and synthetic compounds. The introduction of bromine and fluorine atoms onto the benzofuran core can significantly modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, and can influence its biological activity by altering its binding affinity to various protein targets.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1427363-07-2 | [1] |

| Molecular Formula | C₈H₄BrFO | [1] |

| Molecular Weight | 215.02 g/mol | [1] |

| IUPAC Name | 6-bromo-7-fluoro-1-benzofuran | [3] |

Synthesis of this compound

Proposed Synthetic Pathway

A logical approach to the synthesis of this compound would start from the commercially available 3-bromo-2-fluorophenol. The synthesis can be envisioned as a two-step process:

-

O-alkylation: Reaction of 3-bromo-2-fluorophenol with a suitable two-carbon electrophile, such as 2-bromoacetaldehyde dimethyl acetal or 2-chloroacetaldehyde dimethyl acetal, under basic conditions.[4]

-

Intramolecular Cyclization: Acid-catalyzed cyclization of the resulting ether intermediate to form the benzofuran ring.[4]

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

The following protocol is a hypothetical procedure based on similar transformations found in the literature.[4] Researchers should perform small-scale trials to optimize reaction conditions.

Step 1: Synthesis of 1-(2,2-dimethoxyethoxy)-3-bromo-2-fluorobenzene

-

Materials:

-

3-Bromo-2-fluorophenol

-

2-Bromoacetaldehyde dimethyl acetal

-

Potassium carbonate (K₂CO₃)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

-

Procedure:

-

To a solution of 3-bromo-2-fluorophenol (1.0 equiv.) in anhydrous DMF, add potassium carbonate (2.0 equiv.).

-

Stir the mixture at room temperature for 30 minutes.

-

Add 2-bromoacetaldehyde dimethyl acetal (1.2 equiv.) dropwise to the reaction mixture.

-

Heat the reaction to 80 °C and stir for 12-18 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction to room temperature and pour it into ice-cold water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 1-(2,2-dimethoxyethoxy)-3-bromo-2-fluorobenzene.

-

Step 2: Synthesis of this compound

-

Materials:

-

1-(2,2-dimethoxyethoxy)-3-bromo-2-fluorobenzene

-

Polyphosphoric acid (PPA) or a similar strong acid catalyst

-

Toluene or other suitable high-boiling solvent

-

-

Procedure:

-

Dissolve 1-(2,2-dimethoxyethoxy)-3-bromo-2-fluorobenzene (1.0 equiv.) in toluene.

-

Add polyphosphoric acid (10 equiv. by weight) to the solution.

-

Heat the mixture to 110 °C and stir vigorously for 4-6 hours, monitoring by TLC.

-

Upon completion, cool the reaction mixture and carefully quench by pouring it onto crushed ice.

-

Neutralize the mixture with a saturated solution of sodium bicarbonate.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield this compound.

-

Potential Biological Activities and Experimental Assays

While no specific biological data for this compound has been reported, the benzofuran scaffold is present in many compounds with diverse biological activities. The following sections outline potential therapeutic areas and the experimental assays used to evaluate them, based on studies of related benzofuran derivatives.

Potential as a KAT6A/B Inhibitor

Lysine acetyltransferases (KATs) are enzymes that play a crucial role in chromatin regulation, and their dysregulation is implicated in cancer. Benzofuran derivatives have been identified as inhibitors of KAT6A and KAT6B.[5]

-

Experimental Assay: TR-FRET for KAT6A Inhibition

-

Principle: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay can be used to measure the inhibition of KAT6A. The assay typically involves a biotinylated histone substrate, a europium-labeled anti-histone antibody, and a streptavidin-allophycocyanin (APC) conjugate. Acetylation of the histone by KAT6A brings the europium donor and the APC acceptor into close proximity, resulting in a FRET signal.

-

Methodology:

-

The test compound (e.g., this compound) is incubated with recombinant KAT6A enzyme, acetyl-CoA, and the histone substrate.

-

The detection reagents (europium-labeled antibody and streptavidin-APC) are added.

-

After an incubation period, the TR-FRET signal is measured.

-

The IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) is calculated from a dose-response curve.

-

-

Caption: Workflow for a TR-FRET based KAT6A inhibition assay.

Potential as a Mnk Inhibitor

MAP kinase-interacting kinases (Mnks) are involved in the regulation of protein synthesis and are considered targets for cancer therapy. Certain benzofuran derivatives have shown potent inhibitory activity against Mnk1 and Mnk2.[6]

-

Experimental Assay: In Vitro Kinase Assay and Cellular Assays

-

In Vitro Kinase Assay: The direct inhibitory effect on Mnk enzymes can be measured using a variety of platforms, such as ADP-Glo™ Kinase Assay, which quantifies the amount of ADP produced during the kinase reaction.

-

Cellular Assay (Western Blot): The cellular activity of a Mnk inhibitor can be assessed by measuring the phosphorylation status of its downstream target, eIF4E.

-

Cancer cell lines (e.g., HCT-116) are treated with increasing concentrations of the test compound.

-

Cell lysates are collected and subjected to SDS-PAGE.

-

Proteins are transferred to a membrane and probed with antibodies specific for phosphorylated eIF4E (p-eIF4E) and total eIF4E.

-

A decrease in the p-eIF4E/total eIF4E ratio indicates inhibition of the Mnk pathway.

-

-

Potential as a Transthyretin (TTR) Stabilizer

Transthyretin amyloidosis is a progressive disease caused by the misfolding and aggregation of TTR. Stabilizing the native tetrameric structure of TTR is a therapeutic strategy. Benzofuran analogues have been developed as TTR stabilizers.[7]

-

Experimental Assay: Thioflavin-T (ThT) Fluorescence Assay

-

Principle: Thioflavin-T is a fluorescent dye that binds to amyloid fibrils, resulting in a significant increase in its fluorescence emission. This assay is used to monitor the kinetics of TTR aggregation.

-

Methodology:

-

Recombinant TTR is incubated under amyloidogenic conditions (e.g., low pH) in the presence and absence of the test compound.

-

At various time points, aliquots are taken, and ThT is added.

-

The fluorescence intensity is measured (excitation ~450 nm, emission ~482 nm).

-

Inhibition of TTR aggregation is observed as a reduction in the ThT fluorescence signal compared to the control.

-

-

Conclusion

This compound is a synthetic building block with significant potential for the development of novel therapeutic agents. While direct experimental data on this specific molecule is scarce, this guide provides a robust framework for its synthesis based on established chemical principles. Furthermore, by examining the biological activities of structurally related benzofuran compounds, we can identify promising avenues for future research, including the development of inhibitors for cancer-related kinases and stabilizers for disease-associated proteins. The experimental protocols and assays detailed herein provide a starting point for researchers to explore the therapeutic potential of this and other novel benzofuran derivatives.

References

-

Smolecule. (n.d.). Buy this compound | 1427363-07-2. Retrieved from Smolecule website.[3]

-

Biosynth. (n.d.). This compound | 1427363-07-2 | CHC36307. Retrieved from Biosynth website.[1]

-

AK Scientific, Inc. (n.d.). 1427363-07-2 this compound. Retrieved from AKSci website.[2]

-

Arctom. (n.d.). CAS NO. 1427363-07-2 | this compound. Retrieved from Arctom website.[8]

-

BLD Pharm. (n.d.). 1427363-07-2|this compound. Retrieved from BLD Pharm website.[9]

-

Kuujia.com. (n.d.). 1427363-07-2(this compound). Retrieved from Kuujia.com website.[10]

-

Capot Chemical Co., Ltd. (n.d.). Chemical-Suppliers. Retrieved from Capot Chemical website.[11]

-

PubMed. (2024). Chemical profile and biological activities of Lysiphyllum binatum (Blanco) de Wit. Retrieved from PubMed website.[12]

-

Tokyo Chemical Industry Co., Ltd. (n.d.). Tripyrrolidinophosphine Oxide | 6415-07-2. Retrieved from TCI Chemicals website.[13]

-

BenchChem. (n.d.). High-Yield Synthesis of Substituted Benzofurans: Application Notes and Protocols. Retrieved from BenchChem website.[3]

-

National Institutes of Health. (n.d.). Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. Retrieved from NIH website.[1]

-

ACS Publications. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. Retrieved from ACS Omega website.[2]

-

Google Patents. (n.d.). CN103724305A - Preparation method of 7-bromobenzofuran. Retrieved from Google Patents website.[4]

-

Google Patents. (n.d.). CN110684000B - Process for preparing benzofuran derivatives. Retrieved from Google Patents website.[14]

-

Google Patents. (n.d.). US7709505B2 - Benzofuran derivatives, process for their preparation and intermediates thereof. Retrieved from Google Patents website.[13]

-

BenchChem. (n.d.). 6-Bromo-7-chloro-3H-2-benzofuran-1-one. Retrieved from BenchChem website.[15]

-

Sigma-Aldrich. (n.d.). 7-Bromo-6-fluorobenzofuran | 286836-05-3. Retrieved from Sigma-Aldrich website.[16]

-

ACS Publications. (2024). Discovery and Characterization of BAY-184: A New Potent and Selective Acylsulfonamide-Benzofuran In Vivo-Active KAT6AB Inhibitor. Retrieved from Journal of Medicinal Chemistry website.[5][17]

-

PubMed. (2018). Design and synthesis of novel 6-hydroxy-4-methoxy-3-methylbenzofuran-7-carboxamide derivatives as potent Mnks inhibitors by fragment-based drug design. Retrieved from PubMed website.[6]

-

ACS Publications. (n.d.). Development of Benziodarone Analogues with Enhanced Potency for Selective Binding to Transthyretin in Human Plasma. Retrieved from Journal of Medicinal Chemistry website.[7]

Sources

- 1. Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. CN103724305A - Preparation method of 7-bromobenzofuran - Google Patents [patents.google.com]

- 5. Discovery and Characterization of BAY-184: A New Potent and Selective Acylsulfonamide-Benzofuran In Vivo-Active KAT6AB Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design and synthesis of novel 6-hydroxy-4-methoxy-3-methylbenzofuran-7-carboxamide derivatives as potent Mnks inhibitors by fragment-based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Benzofuran, 7-bromo-6-fluoro- | CymitQuimica [cymitquimica.com]

- 9. Benzofuran synthesis [organic-chemistry.org]

- 10. jocpr.com [jocpr.com]

- 11. 6-Bromo-7-fluoro-1,3-dihydroisobenzofuran-4-ol | C8H6BrFO2 | CID 177792299 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. 7-Bromo-6-fluoro-benzofuran-2-carboxylic acid | C9H4BrFO3 | CID 84729501 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. US7709505B2 - Benzofuran derivatives, process for their preparation and intermediates thereof - Google Patents [patents.google.com]

- 14. CN110684000B - Process for preparing benzofuran derivatives - Google Patents [patents.google.com]

- 15. 6-Bromo-7-chloro-3H-2-benzofuran-1-one|RUO [benchchem.com]

- 16. 7-Bromo-6-fluorobenzofuran | 286836-05-3 [sigmaaldrich.com]

- 17. pubs.acs.org [pubs.acs.org]

The Evolving Landscape of Halogenated Benzofurans: A Technical Guide to Biological Activity and Therapeutic Potential

Foreword

The benzofuran scaffold, a heterocyclic aromatic compound, has long been a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2][3][4][5] The introduction of halogen atoms onto this versatile framework has opened up new avenues for modulating biological activity, leading to the discovery of potent and selective therapeutic agents.[4][6][7] This in-depth technical guide provides a comprehensive overview of the biological activities of halogenated benzofurans, with a primary focus on their anticancer potential, while also exploring their antimicrobial, antiviral, and anti-inflammatory properties. We will delve into the intricate structure-activity relationships, mechanisms of action, and the experimental methodologies employed to elucidate these properties, offering valuable insights for researchers, scientists, and drug development professionals.

The Strategic Role of Halogenation in Modulating Benzofuran Bioactivity

The incorporation of halogens—fluorine, chlorine, bromine, and iodine—into the benzofuran nucleus is a well-established strategy to enhance biological efficacy.[6][7] This enhancement is often attributed to several factors, including increased lipophilicity, which can improve membrane permeability, and the ability to form halogen bonds, a non-covalent interaction that can influence drug-target binding affinity.[7] The position and nature of the halogen substituent are critical determinants of the resulting biological activity, a recurring theme that will be explored throughout this guide.[7][8]

Anticancer Activity: A Dominant Therapeutic Avenue

Halogenated benzofurans have demonstrated significant potential as anticancer agents, exhibiting cytotoxic effects against a wide range of cancer cell lines.[1][6][7][9][10]

Structure-Activity Relationship (SAR) Insights

Extensive research has revealed key SAR trends for the anticancer activity of halogenated benzofurans:

-

Position of Halogenation: The location of the halogen atom on the benzofuran ring system significantly impacts cytotoxicity.[7] For instance, bromination at the methyl group in the 3-position of the benzofuran ring has been shown to be crucial for potent activity against leukemia cells.[7]

-

Nature of the Halogen: The type of halogen atom also plays a vital role. Brominated derivatives have frequently been reported to exhibit potent anticancer effects.[6][7] The presence of a bromine and a methoxy group in the structure of certain benzofuran derivatives was found to enhance their pro-oxidative and proapoptotic properties.[10]

-

Substitution Pattern: The overall substitution pattern on the benzofuran core, in addition to halogenation, influences the anticancer profile. For example, the presence of piperazine moieties in conjunction with halogenation has yielded compounds with strong activity against various human tumor cell lines.[6]

Mechanisms of Anticancer Action

Halogenated benzofurans exert their anticancer effects through multiple mechanisms, often leading to the induction of apoptosis (programmed cell death) and cell cycle arrest.

-

Induction of Apoptosis: A prominent mechanism is the triggering of apoptosis in cancer cells.[6][9][10] For example, 1,1'-[3-(bromomethyl)-5,6-dimethoxy-1-benzofuran-2,7-diyl]diethanone was found to induce apoptosis in K562 leukemia cells.[9] Some derivatives may induce apoptosis through either caspase-dependent or independent pathways.[6]

-

Cell Cycle Arrest: Halogenated benzofurans can interfere with the normal progression of the cell cycle, leading to arrest at specific phases.[10] For instance, a chloro-derivative of methyl 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate was shown to induce G2/M phase arrest in HepG2 cells, while a bromo-derivative caused cell cycle arrest at the S and G2/M phases in A549 cells.[10]

-

Generation of Reactive Oxygen Species (ROS): Some halogenated benzofurans exhibit pro-oxidant activity, leading to an increase in intracellular ROS levels.[6] This oxidative stress can damage cellular components and trigger apoptotic pathways.[6]

-

Tubulin Polymerization Inhibition: While not a universal mechanism, some benzofuran derivatives have been shown to inhibit tubulin polymerization, disrupting the formation of the mitotic spindle and leading to cell cycle arrest in the G2/M phase.[1] However, some halogenated derivatives have shown minimal effect on tubulin polymerization.[10]

Quantitative Analysis of Anticancer Activity

The cytotoxic potential of halogenated benzofurans is typically quantified by their half-maximal inhibitory concentration (IC50) values against various cancer cell lines.

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| 1,1'-[3-(bromomethyl)-5,6-dimethoxy-1-benzofuran-2,7-diyl]diethanone | K562 (Chronic Leukemia) | 5 | [9] |

| 1,1'-[3-(bromomethyl)-5,6-dimethoxy-1-benzofuran-2,7-diyl]diethanone | HL60 (Acute Leukemia) | 0.1 | [9] |

| Methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate (Compound 7) | A549 (Lung Cancer) | Most Promising Activity | [6] |

| Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate (Compound 8) | A549 (Lung Cancer) & HepG2 (Liver Cancer) | Significant Activity | [6] |

| 3-methylbenzofuran derivative 16b | A549 (Lung Cancer) | 1.48 | [1] |

| Benzofuran derivative 32a | HePG2, HeLa, MCF-7, PC3 | 4.0 - 16.72 | [1] |

Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

A standard method to evaluate the anticancer activity of halogenated benzofurans is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Principle: This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT by mitochondrial succinate dehydrogenase in viable cells to form a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Methodology:

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the halogenated benzofuran derivatives for a specified period (e.g., 48 or 72 hours). A vehicle control (e.g., DMSO) is also included.

-

MTT Addition: After the incubation period, the culture medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL).

-

Incubation: The plates are incubated for 2-4 hours to allow for formazan crystal formation.

-

Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value is determined by plotting the percentage of viability against the compound concentration.

Caption: Workflow of the MTT assay for cytotoxicity evaluation.

Antimicrobial, Antiviral, and Anti-inflammatory Activities

While the anticancer properties of halogenated benzofurans are extensively studied, their potential in other therapeutic areas is also emerging.

Antimicrobial Activity

Benzofuran derivatives have been investigated for their antibacterial and antifungal properties.[2][11][12][13] However, the role of halogenation in this context can be complex. In some series of compounds, halogen substituents did not lead to antibacterial activity, which contrasts with observations for some natural benzofuran products.[2] Conversely, other studies suggest that the presence of halogen atoms can enhance antimicrobial efficacy.[11]

Antiviral Activity

Halogenated rocaglate derivatives, which contain a cyclopenta[b]benzofuran core, have demonstrated pan-antiviral activity against viruses such as Hepatitis E.[14] More recently, certain benzofuran derivatives have been identified as agonists of the Stimulator of Interferon Genes (STING) pathway, leading to broad-spectrum antiviral activity against coronaviruses, including SARS-CoV-2.[15] Halogenated compounds derived from L-tyrosine have also shown potential antiviral effects against SARS-CoV-2.[16]

Anti-inflammatory Activity

Fluorinated and brominated benzofuran and dihydrobenzofuran derivatives have been shown to possess significant anti-inflammatory properties.[17][18][19][20] These compounds can suppress the expression of key inflammatory mediators like cyclooxygenase-2 (COX-2), nitric oxide synthase 2 (NOS2), interleukin-6 (IL-6), and prostaglandin E2 (PGE2).[17][18] The anti-inflammatory mechanism may be linked to the inhibition of the NF-κB and MAPK signaling pathways.[20]

Toxicological Considerations

While halogenated benzofurans show therapeutic promise, it is crucial to consider their potential toxicity. Polyhalogenated dibenzo-p-dioxins and dibenzofurans are known environmental contaminants with significant toxicity.[21] Studies on polyhalogenated dibenzofurans (PHDFs) have shown that these compounds can act as electron acceptors and interact with nucleic acid bases, which may contribute to their toxicity.[22] The toxicological profiles of brominated dibenzofurans are considered to be similar to their chlorinated counterparts on a molar basis.[21] Therefore, a thorough toxicological assessment is a critical component of the drug development process for any new halogenated benzofuran candidate.

Synthesis Strategies

The synthesis of halogenated benzofurans can be achieved through various chemical routes. A common approach involves the reaction of phenols with α-haloketones.[23][24] Other methods include palladium-catalyzed reactions and electrophilic cyclization.[25] The development of efficient and regioselective synthetic methods is crucial for generating diverse libraries of halogenated benzofurans for biological screening.[23]

Sources

- 1. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Modulation of benzofuran structure as a fluorescent probe to optimize linear and nonlinear optical properties and biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]

- 9. Synthesis and cytotoxic properties of halogen and aryl-/heteroarylpiperazinyl derivatives of benzofurans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Benzofuran as a promising scaffold for the synthesis of novel antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Benzofuran: an emerging scaffold for antimicrobial agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 14. Halogenated Rocaglate Derivatives: Pan-antiviral Agents against Hepatitis E Virus and Emerging Viruses - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Identification of new benzofuran derivatives as STING agonists with broad-spectrum antiviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. mdpi.com [mdpi.com]

- 19. researchgate.net [researchgate.net]

- 20. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. The toxicity of brominated and mixed-halogenated dibenzo-p-dioxins and dibenzofurans: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Toxicity of polyhalogenated dibenzo-p-furans in the light of nucleic acid bases interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. mdpi.com [mdpi.com]

- 24. CN109516968B - Method for synthesizing benzofuran derivative by taking phenol and alpha-halogenated ketone as raw materials - Google Patents [patents.google.com]

- 25. Benzofuran synthesis [organic-chemistry.org]

The Strategic Utility of 6-Bromo-7-fluorobenzofuran in Modern Organic Synthesis: An In-depth Technical Guide

Abstract

In the landscape of modern medicinal chemistry and materials science, the benzofuran scaffold remains a cornerstone for the development of novel molecular entities with significant biological and physical properties. Among the vast array of substituted benzofurans, 6-bromo-7-fluorobenzofuran emerges as a particularly strategic building block. Its unique substitution pattern, featuring a reactive bromine atom ortho to a fluorine atom on the benzene ring, offers a versatile platform for selective functionalization. This technical guide provides an in-depth exploration of the synthesis, reactivity, and application of this compound as a pivotal intermediate in organic synthesis. We will delve into the mechanistic underpinnings of its utility in key cross-coupling reactions and provide expert insights into experimental design for researchers, scientists, and professionals in drug development.

Introduction: The Benzofuran Core and the Strategic Advantage of this compound

Benzofuran derivatives are integral to a multitude of natural products and synthetic compounds, exhibiting a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The strategic introduction of halogen substituents onto the benzofuran core dramatically expands its synthetic potential, allowing for the construction of complex molecular architectures through various cross-coupling methodologies.[3]

This compound (C₈H₄BrFO) is a key building block whose value lies in the differential reactivity of its two halogen atoms. The carbon-bromine bond is significantly more susceptible to oxidative addition by transition metal catalysts, such as palladium, than the robust carbon-fluorine bond. This inherent reactivity difference allows for the selective functionalization at the 6-position, while the 7-fluoro substituent can be retained to modulate the electronic properties and metabolic stability of the final product, or it can be targeted for substitution under more forcing conditions.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 286836-05-3 | [4] |

| Molecular Formula | C₈H₄BrFO | [4] |

| Molecular Weight | 215.02 g/mol | [4] |

| Appearance | Liquid | [4] |

| Purity | Typically ≥97% | [4] |

Synthesis of the this compound Scaffold

The synthesis of substituted benzofurans can be achieved through various strategies, often involving the formation of the furan ring onto a pre-functionalized benzene derivative.[5][6] A common approach involves the intramolecular cyclization of a suitably substituted phenol. For this compound, a plausible synthetic route would start from 3-bromo-2-fluorophenol.

Proposed Synthetic Protocol: From 3-Bromo-2-fluorophenol to this compound

Step 1: O-Alkylation

-

To a solution of 3-bromo-2-fluorophenol (1.0 eq) in a suitable polar aprotic solvent such as dimethylformamide (DMF), add a base like potassium carbonate (K₂CO₃, 2.0 eq).

-

To this stirred suspension, add 2-bromoacetaldehyde dimethyl acetal (1.2 eq) dropwise at room temperature.

-

Heat the reaction mixture to 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature, pour it into water, and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude O-alkylated intermediate.

Step 2: Intramolecular Cyclization and Aromatization

-

Dissolve the crude intermediate from Step 1 in a high-boiling point solvent such as toluene.

-

Add a strong acid catalyst, for example, polyphosphoric acid (PPA) or a Lewis acid like aluminum chloride (AlCl₃).

-

Heat the mixture to reflux to facilitate the intramolecular cyclization and subsequent dehydration to form the benzofuran ring.

-

Monitor the reaction by TLC. Upon completion, carefully quench the reaction by pouring it onto ice-water.

-

Extract the product with an organic solvent, wash the organic layer, dry, and concentrate.

-

Purify the crude product by column chromatography on silica gel to obtain pure this compound.

The Versatility of this compound in Cross-Coupling Reactions

The C-Br bond at the 6-position of this compound is the primary site of reactivity in palladium-catalyzed cross-coupling reactions. This selective reactivity allows for the introduction of a wide array of substituents, including aryl, heteroaryl, amino, and alkynyl groups, making it an invaluable tool for generating molecular diversity.

Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura coupling is a powerful method for the formation of C(sp²)-C(sp²) bonds, enabling the synthesis of biaryl and heteroaryl-aryl structures.[8][9] In the context of this compound, this reaction allows for the introduction of various aromatic and heteroaromatic moieties at the 6-position.

Causality in Experimental Design: The choice of catalyst, ligand, base, and solvent is critical for a successful Suzuki-Miyaura coupling.

-

Catalyst: A palladium(0) species is the active catalyst. Pre-catalysts such as Pd(PPh₃)₄ or a combination of a Pd(II) source like Pd(OAc)₂ with a phosphine ligand are commonly used.[10]

-

Ligand: Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) are often employed to facilitate the oxidative addition and reductive elimination steps of the catalytic cycle.[11]

-

Base: A base is required to activate the boronic acid or ester for transmetalation. Inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are frequently used.[8]

-

Solvent: A mixture of an organic solvent (e.g., toluene, dioxane, or DME) and water is typically used to dissolve both the organic and inorganic reaction components.

Representative Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

-

To a reaction vessel, add this compound (1.0 eq), phenylboronic acid (1.2 eq), and a base such as potassium carbonate (2.0 eq).

-

Add a palladium catalyst, for instance, Pd(PPh₃)₄ (0.05 eq).

-

Degas the vessel by evacuating and backfilling with an inert gas (e.g., argon or nitrogen) several times.

-

Add a degassed solvent system, such as a 4:1 mixture of toluene and water.

-

Heat the reaction mixture to 90-110 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction, dilute with an organic solvent, and wash with water and brine.

-

Dry the organic layer, concentrate, and purify the residue by column chromatography to yield 7-fluoro-6-phenylbenzofuran.

Diagram 1: Suzuki-Miyaura Catalytic Cycle

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry, providing a versatile method for the formation of C-N bonds.[12][13] This reaction is particularly valuable in drug discovery, where the introduction of amine functionalities is a common strategy to modulate the pharmacological properties of a molecule. With this compound, this reaction enables the synthesis of a diverse array of 6-amino-7-fluorobenzofuran derivatives.

Causality in Experimental Design:

-

Catalyst and Ligand: Similar to the Suzuki-Miyaura coupling, a palladium catalyst is used. The choice of ligand is crucial and often dictates the success of the reaction. Bulky, electron-rich biarylphosphine ligands such as Xantphos or BrettPhos are highly effective.[14][15]

-

Base: A strong, non-nucleophilic base is required to deprotonate the amine, facilitating its coordination to the palladium center. Sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) are common choices.[16][17]

-

Solvent: Anhydrous, aprotic solvents like toluene or dioxane are typically used to prevent unwanted side reactions.

Representative Protocol: Buchwald-Hartwig Amination of this compound with Morpholine

-

In a glovebox or under an inert atmosphere, combine this compound (1.0 eq), morpholine (1.2 eq), and sodium tert-butoxide (1.4 eq) in a reaction vessel.

-

Add a palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.02 eq) and a suitable ligand (e.g., Xantphos, 0.05 eq).

-

Add anhydrous toluene as the solvent.

-

Seal the vessel and heat the mixture to 80-110 °C.

-

Monitor the reaction by LC-MS.

-

Upon completion, cool the reaction, quench with saturated aqueous ammonium chloride, and extract with an organic solvent.

-

Wash the organic layer, dry, concentrate, and purify by column chromatography to afford 7-fluoro-6-(morpholin-4-yl)benzofuran.

Diagram 2: Buchwald-Hartwig Amination Catalytic Cycle

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling provides a direct route to synthesize aryl alkynes by reacting an aryl halide with a terminal alkyne.[1][18] This reaction is of great importance in the synthesis of conjugated systems for materials science and as precursors for more complex heterocyclic structures in medicinal chemistry.

Causality in Experimental Design:

-

Catalyst System: The classic Sonogashira coupling employs a dual catalyst system of a palladium complex and a copper(I) salt (e.g., CuI).[1] Copper-free conditions have also been developed to avoid potential issues with copper contamination.[5][6]

-

Base: An amine base, such as triethylamine (TEA) or diisopropylamine (DIPA), is typically used, which also often serves as the solvent.

-

Solvent: Polar aprotic solvents like DMF or THF can also be employed.

Representative Protocol: Sonogashira Coupling of this compound with Phenylacetylene

-

To a solution of this compound (1.0 eq) and phenylacetylene (1.2 eq) in a mixture of THF and triethylamine, add a palladium catalyst such as Pd(PPh₃)₂Cl₂ (0.03 eq) and a copper(I) co-catalyst like CuI (0.05 eq).

-

Degas the mixture and stir under an inert atmosphere at room temperature or with gentle heating (40-60 °C).

-

Monitor the reaction by TLC.

-

Upon completion, filter the reaction mixture to remove the amine hydrohalide salt, and concentrate the filtrate.

-

Dissolve the residue in an organic solvent, wash with water, dry, and concentrate.

-

Purify the product by column chromatography to yield 7-fluoro-6-(phenylethynyl)benzofuran.

Diagram 3: Sonogashira Coupling Catalytic Cycles

Caption: Catalytic cycles for the copper-co-catalyzed Sonogashira coupling.

Applications in Medicinal Chemistry and Drug Discovery

The derivatives of this compound are of significant interest in medicinal chemistry. The introduction of diverse functionalities at the 6-position allows for the exploration of structure-activity relationships (SAR) in various biological targets. The fluorine atom at the 7-position can enhance metabolic stability by blocking a potential site of oxidative metabolism and can also improve binding affinity to target proteins through favorable electrostatic interactions.

For instance, 6-aryl and 6-heteroaryl-7-fluorobenzofuran derivatives can be investigated as inhibitors of kinases, proteases, or other enzymes implicated in diseases such as cancer and inflammation.[19] The 6-amino derivatives can serve as key intermediates for the synthesis of compounds targeting G-protein coupled receptors (GPCRs) or ion channels. The alkynyl derivatives can be further elaborated, for example, through click chemistry or intramolecular cyclizations, to generate more complex heterocyclic systems.[18]

Conclusion and Future Outlook

This compound stands out as a highly valuable and versatile building block in organic synthesis. Its differential reactivity, with a readily functionalizable bromine atom and a more inert fluorine atom, provides a powerful handle for the strategic construction of complex molecules. The ability to selectively introduce aryl, amino, and alkynyl groups through robust and well-established cross-coupling reactions opens up a vast chemical space for exploration in drug discovery and materials science. While specific literature on this particular molecule is emerging, the principles outlined in this guide, based on the well-understood reactivity of similar compounds, provide a solid foundation for its application in the laboratory. Future research will undoubtedly uncover even more innovative applications for this strategic building block, further solidifying the importance of halogenated heterocycles in modern organic chemistry.

References

Sources

- 1. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, antiviral and cytotoxic activity of 6-bromo-2,3-disubstituted-4(3H)-quinazolinones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Transition-metal-free Sonogashira-type cross-coupling of alkynes with fluoroarenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. Palladium-Catalyzed Diamination of Unactivated Alkenes Using N-Fluorobenzenesulfonimide as Source of Electrophilic Nitrogen [organic-chemistry.org]

- 7. researchgate.net [researchgate.net]

- 8. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 11. ppm Pd-catalyzed, Cu-free Sonogashira couplings in water using commercially available catalyst precursors - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 12. Synthesis of 6-membered germacycles by intramolecular germylzincation of alkynes - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 13. Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides [dspace.mit.edu]

- 14. Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides [dspace.mit.edu]

- 15. Palladium-Catalyzed Aryl Amination Reactions of 6-Bromo- and 6-Chloropurine Nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Palladium‐Catalyzed Aryl Amination Reactions of 6‐Bromo‐ and 6‐Chloropurine Nucleosides - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Regioselective Synthesis of Multisubstituted Furans via Metalloradical Cyclization of Alkynes with α-Diazocarbonyls: Construction of Functionalized α-Oligofurans - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Design, synthesis and biological evaluation of novel benzofuran derivatives as potent LSD1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Design, Synthesis, and Biological Evaluation of Novel Benzofuran Derivatives Bearing N-Aryl Piperazine Moiety - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 6-Bromo-7-fluorobenzofuran: A Technical Guide

Introduction

6-Bromo-7-fluorobenzofuran is a halogenated heterocyclic compound with potential applications in medicinal chemistry and materials science. The precise substitution pattern of the bromine and fluorine atoms on the benzene ring, along with the inherent properties of the benzofuran core, imparts a unique electronic and structural profile. This guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the spectroscopic characterization of this molecule. Understanding the spectral signatures is paramount for confirming its identity, assessing purity, and elucidating its structure in various chemical contexts.

This document will delve into the theoretical underpinnings and expected outcomes for the analysis of this compound using ¹H NMR, ¹³C NMR, ¹⁹F NMR, IR spectroscopy, and Mass Spectrometry.

Molecular Structure and Numbering

The structural framework and atom numbering for this compound are essential for the correct assignment of spectroscopic signals.

Caption: Molecular structure and atom numbering of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, ¹H, ¹³C, and ¹⁹F NMR will provide a wealth of information.

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical and should be one that fully dissolves the compound without reacting with it.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

¹H NMR: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance of ¹³C, a greater number of scans will be required. A larger pulse angle (e.g., 45-60°) and a longer relaxation delay may be necessary for quantitative analysis, though standard parameters are usually sufficient for structural confirmation.

-

¹⁹F NMR: Acquire a proton-decoupled ¹⁹F spectrum. ¹⁹F is a high-abundance, high-sensitivity nucleus, so acquisition times are typically short.

-

2D NMR (Optional but Recommended): To unambiguously assign all signals, it is advisable to perform 2D NMR experiments such as COSY (Correlation Spectroscopy) to identify H-H couplings, HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded C-H pairs, and HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range C-H correlations.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show signals for the four protons of the benzofuran system. The chemical shifts are influenced by the electron-withdrawing effects of the halogen substituents and the oxygen atom.

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) | Rationale |

| H-2 | 7.6 - 7.8 | d | JH2-H3 = 2.0 - 2.5 | Located on the furan ring, adjacent to the oxygen atom. |

| H-3 | 6.7 - 6.9 | d | JH3-H2 = 2.0 - 2.5 | Also on the furan ring, typically upfield from H-2. |

| H-4 | 7.3 - 7.5 | d | JH4-H5 = 8.0 - 8.5 | Part of the benzene ring, ortho to the fluorine at C-7, likely showing some long-range coupling to the fluorine. |

| H-5 | 7.1 - 7.3 | d | JH5-H4 = 8.0 - 8.5 | Ortho to the bromine at C-6, expected to be upfield relative to H-4 due to the differing electronic effects of the adjacent halogens. |

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will exhibit eight distinct signals for the carbon atoms of this compound. The chemical shifts will be influenced by the electronegativity of the attached atoms and resonance effects.

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| C-2 | 145 - 148 | Attached to oxygen, typically the most downfield of the furan carbons. |

| C-3 | 105 - 108 | The other furan carbon, generally shielded. |

| C-3a | 120 - 125 | Bridgehead carbon. |

| C-4 | 115 - 120 | Aromatic CH. |

| C-5 | 125 - 130 | Aromatic CH. |

| C-6 | 110 - 115 | Attached to bromine, showing the effect of halogen substitution. |

| C-7 | 150 - 155 (d, ¹JC-F ≈ 240-250 Hz) | Attached to fluorine, will appear as a doublet with a large one-bond C-F coupling constant. |

| C-7a | 148 - 152 | Bridgehead carbon attached to oxygen. |

Predicted ¹⁹F NMR Spectrum

The ¹⁹F NMR spectrum is expected to show a single resonance for the fluorine atom at the C-7 position. The chemical shift will be influenced by the electronic environment of the benzofuran ring. This signal will likely appear as a multiplet due to couplings with nearby protons (H-4 and potentially H-5).

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: IR Data Acquisition

-

Sample Preparation: For a solid sample, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For a liquid, a thin film between salt plates is appropriate.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is typically used.

-

Data Acquisition: A background spectrum is first collected, followed by the spectrum of the sample. The data is usually presented as percent transmittance versus wavenumber (cm⁻¹).

Predicted IR Absorption Bands

| **Wavenumber (cm⁻¹) ** | Vibrational Mode | Intensity |

| 3100 - 3000 | Aromatic C-H stretch | Medium-Weak |

| 1620 - 1580 | C=C aromatic ring stretch | Medium |

| 1480 - 1440 | C=C aromatic ring stretch | Medium |

| 1250 - 1180 | Aryl-O stretch (asymmetric) | Strong |

| 1100 - 1000 | C-F stretch | Strong |

| 1050 - 1000 | Aryl-O stretch (symmetric) | Medium |

| 850 - 750 | C-H out-of-plane bending | Strong |

| 600 - 500 | C-Br stretch | Medium-Weak |

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight and fragmentation pattern of a compound.

Experimental Protocol: MS Data Acquisition

-

Sample Introduction: The sample can be introduced via direct infusion or through a chromatographic method like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

-

Ionization: Electron Ionization (EI) is a common technique for volatile compounds and provides detailed fragmentation. Electrospray Ionization (ESI) is a softer technique often used with LC-MS that typically yields the molecular ion peak with minimal fragmentation.

-

Mass Analysis: A mass analyzer, such as a quadrupole, time-of-flight (TOF), or ion trap, separates the ions based on their mass-to-charge ratio.

Caption: A generalized workflow for Mass Spectrometry analysis.

Predicted Mass Spectrum

The molecular formula of this compound is C₈H₄BrFO. The molecular weight can be calculated based on the isotopic masses.

-

Molecular Ion (M⁺): The mass spectrum will show a characteristic isotopic pattern for the molecular ion due to the presence of bromine, which has two major isotopes: ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%). This will result in two peaks of nearly equal intensity separated by 2 Da (the M⁺ and M+2 peaks).

-

M⁺ (for ⁷⁹Br): m/z ≈ 213.9

-

M+2 (for ⁸¹Br): m/z ≈ 215.9

-

-

Major Fragmentation Pathways (under EI):

-

Loss of CO: A common fragmentation for furans is the loss of a neutral carbon monoxide molecule (28 Da).

-

[M - CO]⁺: m/z ≈ 185.9 / 187.9

-

-

Loss of Br: Cleavage of the C-Br bond would result in the loss of a bromine radical.

-

[M - Br]⁺: m/z ≈ 135

-

-

Loss of H: Loss of a hydrogen atom is also a possible initial fragmentation step.

-

[M - H]⁺: m/z ≈ 212.9 / 214.9

-

-

Conclusion

While experimental data for this compound is not publicly accessible, a comprehensive spectroscopic profile can be predicted with a high degree of confidence based on the fundamental principles of NMR, IR, and MS, and by comparison with related structures. The methodologies and predicted data presented in this guide provide a solid foundation for any researcher undertaking the synthesis or analysis of this compound, enabling them to anticipate the spectral features and design appropriate characterization experiments. The combination of these techniques will be essential for the unambiguous structural confirmation and purity assessment of this compound.

References

-

Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

-

Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

-

Pretsch, E., Bühlmann, P., & Affolter, C. (2009). Structure Determination of Organic Compounds. Springer. [Link]

-

PubChem. "7-bromo-6-fluorobenzofuran". [Link]

An In-depth Technical Guide to the Solubility and Stability of 6-Bromo-7-fluorobenzofuran

Abstract

This technical guide provides a comprehensive framework for characterizing the solubility and stability of the novel heterocyclic compound, 6-Bromo-7-fluorobenzofuran. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of facts. Instead, it offers a detailed exposition on the theoretical considerations and practical methodologies required to robustly assess these critical physicochemical parameters. By elucidating the causal relationships behind experimental choices and grounding all protocols in established scientific principles, this guide serves as a self-validating system for the empirical study of this and similar halogenated benzofuran derivatives.

Introduction: Theoretical Considerations for a Halogenated Benzofuran

This compound is a substituted benzofuran, a heterocyclic scaffold of significant interest in medicinal chemistry due to the diverse biological activities of its derivatives.[1] The introduction of halogen atoms—specifically bromine and fluorine—onto the benzofuran core is anticipated to significantly modulate its physicochemical properties, including solubility and chemical stability.

1.1 The Influence of Halogenation on Solubility

The principle of "like dissolves like" governs solubility, where substances with similar polarities tend to be miscible.[2] The parent benzofuran molecule is a colorless to pale yellow oily liquid with low solubility in water but good solubility in organic solvents like dichloromethane, ethanol, and diethyl ether.[3][4] The addition of a bromine and a fluorine atom introduces several competing effects:

-

Increased Molecular Weight and Van der Waals Forces: The heavy bromine atom increases the molecular weight to 215.02 g/mol , which can lead to stronger intermolecular van der Waals forces in the solid state, potentially decreasing solubility.

-

Polarity and Dipole Moment: Both fluorine and bromine are highly electronegative, introducing significant polarity to the molecule. This can enhance interactions with polar solvents. However, the overall molecular dipole moment will depend on the vector sum of the individual bond dipoles.

-

Lipophilicity: Halogenation generally increases the lipophilicity of a molecule, which would favor solubility in non-polar organic solvents. Quantitative Structure-Property Relationship (QSPR) models are often employed to predict the solubility of such complex molecules.[5][6][7]

1.2 The Influence of Halogenation on Stability

The benzofuran ring system itself is relatively stable but can undergo polymerization over time or in the presence of strong acids.[3][8] The halogen substituents can affect this intrinsic stability:

-

Inductive Effects: The electron-withdrawing nature of fluorine and bromine can influence the electron density of the benzofuran ring system, potentially altering its susceptibility to electrophilic or nucleophilic attack.

-

Bond Strengths: The C-F bond is exceptionally strong, while the C-Br bond is weaker and more susceptible to cleavage, for instance, through photolytic degradation.

-

Degradation Pathways: The presence of halogens may open new degradation pathways or alter the products of known pathways for benzofurans, such as oxidation or hydrolysis. Understanding these pathways is crucial for establishing the intrinsic stability of the molecule.[9]

Determination of Solubility

A thorough understanding of a compound's solubility is paramount in drug discovery, influencing everything from in vitro assay reliability to in vivo bioavailability.[10][11] Both kinetic and thermodynamic solubility should be assessed to gain a complete picture.

2.1 Kinetic Solubility Assessment

Kinetic solubility is a high-throughput measurement of how quickly a compound dissolves, often from a DMSO stock solution into an aqueous buffer.[11][12][13][14] This is highly relevant for early-stage drug discovery.

2.1.1 Experimental Protocol: Nephelometric Assay

-

Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Serial Dilution: In a 96-well microtiter plate, perform serial dilutions of the stock solution with DMSO.

-

Addition of Aqueous Buffer: To each well, add a phosphate-buffered saline (PBS, pH 7.4) to achieve the desired final compound concentrations and a final DMSO concentration of ≤1%.

-

Incubation: Incubate the plate at room temperature (or 37°C) for a defined period (e.g., 2 hours) with gentle shaking.[13]

-

Measurement: Measure the turbidity of each well using a nephelometer. The point at which a significant increase in light scattering is observed indicates the precipitation of the compound and thus its kinetic solubility limit.

2.2 Thermodynamic Solubility Assessment

Thermodynamic solubility represents the true equilibrium solubility of a compound in a given solvent and is considered the 'gold standard'.[15][16][17] The shake-flask method is the most reliable technique for this determination.[15][16]

2.2.1 Experimental Protocol: Shake-Flask Method

-

Sample Preparation: Add an excess amount of solid this compound to a series of vials containing various solvents of interest (e.g., water, PBS, ethanol, methanol, acetonitrile, dichloromethane). The presence of undissolved solid at the end of the experiment is crucial.

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.[12][17]

-

Phase Separation: After equilibration, allow the vials to stand, and then separate the saturated supernatant from the excess solid by centrifugation or filtration (using a chemically inert filter, e.g., PTFE).

-

Quantification: Accurately determine the concentration of this compound in the clear supernatant. High-Performance Liquid Chromatography (HPLC) with UV detection is the preferred method for quantification due to its sensitivity and specificity.[1][2][18][19]

-

HPLC Method:

-

Column: A reverse-phase C18 column.

-

Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).[20]

-

Detection: UV detection at a wavelength of maximum absorbance for this compound.

-

Quantification: Use a calibration curve prepared from standard solutions of known concentrations.[2][21]

-

-

2.3 Expected Solubility Profile (Hypothetical Data)

While experimental data is not yet available, a hypothetical solubility profile for this compound is presented below for illustrative purposes.

| Solvent | Predicted Solubility Category | Hypothetical Thermodynamic Solubility (µg/mL) |

| Water | Very Slightly Soluble | < 10 |

| PBS (pH 7.4) | Very Slightly Soluble | < 15 |

| Ethanol | Soluble | > 10,000 |

| Methanol | Soluble | > 10,000 |

| Acetonitrile | Freely Soluble | > 50,000 |

| Dichloromethane | Freely Soluble | > 100,000 |

| DMSO | Very Soluble | > 200,000 |

Stability Assessment: Forced Degradation Studies

Forced degradation, or stress testing, is essential for identifying the likely degradation products of a drug substance, establishing its intrinsic stability, and developing stability-indicating analytical methods.[9][22][23] The compound is subjected to conditions more severe than accelerated stability testing.[9]

3.1 Experimental Workflow for Forced Degradation

Caption: Experimental workflow for forced degradation studies.

3.2 Detailed Protocols for Stress Conditions

3.2.1 Hydrolytic Stability

Hydrolytic stability is the resistance of a substance to chemical decomposition in the presence of water.[24]

-

Acidic Conditions: Incubate a solution of the compound in 0.1 M HCl at an elevated temperature (e.g., 60°C).

-

Basic Conditions: Incubate a solution of the compound in 0.1 M NaOH at an elevated temperature (e.g., 60°C).

-

Neutral Conditions: Reflux the compound in water.

-

Analysis: Monitor for the appearance of degradation products and the disappearance of the parent compound over time using HPLC. The ASTM D2619-21 "beverage bottle method" can be adapted for rigorous testing.[24][25][26][27]

3.2.2 Oxidative Stability

-

Conditions: Expose a solution of the compound to a common oxidizing agent, such as 3% hydrogen peroxide (H₂O₂), at room temperature.

-

Analysis: Analyze samples at various time points by HPLC to track the formation of oxidative degradants.

3.2.3 Thermal Stability

-

Conditions: Expose both the solid compound and a solution of the compound to elevated temperatures (e.g., 80°C) in a controlled oven.

-

Analysis: Assess the purity of the solid and the concentration of the solution over time.

3.2.4 Photostability

Photostability testing should be conducted according to ICH Q1B guidelines.[28][29][30][31][32]

-

Conditions: Expose the solid compound and a solution of the compound to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[28][32] A dark control, wrapped in aluminum foil, should be stored under the same conditions to differentiate between thermal and photolytic degradation.[28]

-